molecular formula C19H19NO4 B2871524 N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-95-0

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No. B2871524
CAS RN: 690640-95-0
M. Wt: 325.364
InChI Key: MAGQAHBJKOFODL-UHFFFAOYSA-N
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Description

“N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide” is a chemical compound that has been identified as a potent inhibitor of Casein kinase II (CK2), an enzyme involved in various diseases, particularly cancer .

Scientific Research Applications

Casein Kinase II Inhibition

This compound has been identified as a potent inhibitor of Casein Kinase II (CK2), an enzyme involved in various diseases, including cancer . A QSAR model based on indeno[1,2-b]indole derivatives predicted the activity of naphtho[2,3-b]furan-4,9-dione derivatives, including our compound of interest, which exhibited an IC50 value of 2.33 µM . This suggests its potential use in developing cancer therapies targeting CK2.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability by more than 60% after 24 hours of incubation using a concentration of 10 µM . This indicates a strong anticancer activity, making it a candidate for further research in cancer treatment.

Molecular Modeling and Drug Design

The structure of this compound has been used in molecular modeling to predict its interaction with biological targets . Its unique structure makes it suitable for use in drug design, particularly in the development of new pharmacophores.

QSAR Model Development

The compound’s activity data contribute to the development of Quantitative Structure-Activity Relationship (QSAR) models . These models are essential for predicting the biological activity of new compounds based on their chemical structure.

Cell Signaling Pathways

As CK2 plays a role in various cell signaling pathways, studying the effects of this compound on these pathways can reveal new aspects of cellular regulation and potential therapeutic targets.

Each of these applications offers a unique perspective on the potential uses of this compound in scientific research. Further studies could expand on these applications and uncover additional uses. The compound’s role as a CK2 inhibitor is particularly promising, given the enzyme’s involvement in disease processes.

Europe PMC - QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor.

Mechanism of Action

Target of Action

The primary target of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is Casein kinase II (CK2) . CK2 is an intensively studied enzyme involved in various diseases, particularly cancer .

Mode of Action

The compound interacts with CK2 and inhibits its activity. It has been found to inhibit CK2 with an IC50 value of 2.33 µM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.

Pharmacokinetics

It’s known that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µm , indicating its ability to penetrate cells and exert its effects.

Result of Action

The result of the compound’s action is a significant reduction in cell viability. Specifically, all four candidates of naphtho[2,3-b]furan-4,9-dione derivatives, including N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, were able to reduce cell viability by more than 60% after 24 hours of incubation .

properties

IUPAC Name

2-methyl-N-(3-methylbutyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-10(2)8-9-20-19(23)14-11(3)24-18-15(14)16(21)12-6-4-5-7-13(12)17(18)22/h4-7,10H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQAHBJKOFODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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